molecular formula C18H27N7OS B7146355 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B7146355
M. Wt: 389.5 g/mol
InChI Key: UFPOBDLRUVNSFD-UHFFFAOYSA-N
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Description

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a pyridazine ring, and a diazepane ring

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7OS/c1-13(2)11-17-22-23-18(27-17)19-16(26)12-24-7-4-8-25(10-9-24)15-6-5-14(3)20-21-15/h5-6,13H,4,7-12H2,1-3H3,(H,19,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPOBDLRUVNSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCN(CC2)CC(=O)NC3=NN=C(S3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is often synthesized via the condensation of hydrazine derivatives with diketones or other suitable precursors.

    Formation of the Diazepane Ring: The diazepane ring can be formed through the cyclization of appropriate diamine derivatives with dihalides or other electrophilic reagents.

    Coupling Reactions: The final step involves coupling the thiadiazole, pyridazine, and diazepane intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit pharmacological activity, making it a candidate for drug development. Its unique structure could interact with various biological targets.

    Biology: It could be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Pathway Interference: The compound may interfere with specific biological pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide can be compared with other compounds containing thiadiazole, pyridazine, or diazepane rings. Examples include:

      Thiadiazole Derivatives: Compounds with similar thiadiazole rings.

      Pyridazine Derivatives: Compounds with similar pyridazine rings.

      Diazepane Derivatives: Compounds with similar diazepane rings.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct ring systems, which may confer unique chemical and biological properties not found in simpler analogs.

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